2-[(3-Methyl-1H-pyrazol-5-ylthio)methylene]-5-(methylthio)thiophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
2-[(3-Methyl-1H-pyrazol-5-ylthio)methylene]-5-(methylthio)thiophen-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio or methylthio groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[(3-Methyl-1H-pyrazol-5-ylthio)methylene]-5-(methylthio)thiophen-3(2H)-one is primarily used in proteomics research . It is utilized as a reagent for studying protein interactions and modifications. . In the industrial sector, it could be used in the synthesis of other complex organic molecules.
Wirkmechanismus
it is believed to interact with specific molecular targets, such as proteins or enzymes, through covalent bonding or non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(3-Methyl-1H-pyrazol-5-ylthio)methylene]-5-(methylthio)thiophen-3(2H)-one include other pyrazole and thiophene derivatives with thio or methylthio groups . These compounds may have similar chemical properties and reactivity but differ in their specific applications and biological activities. The uniqueness of this compound lies in its specific structure, which allows for unique interactions with target molecules in proteomics research .
Eigenschaften
Molekularformel |
C10H10N2OS3 |
---|---|
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
(2E)-2-[(5-methyl-1H-pyrazol-3-yl)sulfanylmethylidene]-5-methylsulfanylthiophen-3-one |
InChI |
InChI=1S/C10H10N2OS3/c1-6-3-9(12-11-6)15-5-8-7(13)4-10(14-2)16-8/h3-5H,1-2H3,(H,11,12)/b8-5+ |
InChI-Schlüssel |
CLCMJQLWCOIESY-VMPITWQZSA-N |
Isomerische SMILES |
CC1=CC(=NN1)S/C=C/2\C(=O)C=C(S2)SC |
Kanonische SMILES |
CC1=CC(=NN1)SC=C2C(=O)C=C(S2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.